(R)-oxamniquine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

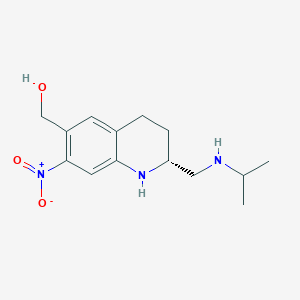

(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.

Wissenschaftliche Forschungsanwendungen

Background on Schistosomiasis

Schistosomiasis affects over 229 million people globally, with significant morbidity and mortality. The primary treatment for schistosomiasis has been praziquantel; however, resistance to this drug has emerged, necessitating the exploration of alternative therapies such as oxamniquine and its derivatives. Historically, oxamniquine was effective against Schistosoma mansoni, but its use declined due to issues with resistance and affordability.

In Vitro Studies

In vitro studies have demonstrated that (R)-oxamniquine has antischistosomal properties, although it is less potent than its (S) counterpart. For instance, experiments indicated that at lower concentrations, this compound showed limited efficacy compared to the racemic mixture and (S)-oxamniquine. Table 1 summarizes the comparative efficacy of oxamniquine enantiomers against S. mansoni:

| Treatment | Concentration (μg/mL) | Normal Score | Slow Score | Moribund Score | Dead Score | Average Score |

|---|---|---|---|---|---|---|

| OXA racemate | 8 | 2 | 8 | 15 | 14 | 14.4 |

| R-OXA | 4 | 16 | 2 | 2 | - | 89.0 |

| S-OXA | 4 | 5 | 15 | 3 | - | 32.6 |

These findings suggest that while (S)-oxamniquine is significantly more effective, this compound can still exert meaningful effects under specific conditions.

In Vivo Studies

Recent advancements have led to the development of novel derivatives of oxamniquine that demonstrate enhanced efficacy against multiple species of Schistosoma. For example, derivatives such as CIDD-0149830 have shown promise in killing all three major species (S. mansoni, S. haematobium, and S. japonicum) within a week in animal models, contrasting with the longer duration required for standard oxamniquine treatment .

Derivative Development

The pursuit of derivatives stems from the need to overcome drug resistance and improve treatment outcomes. A comprehensive structure-activity relationship (SAR) study has been conducted to identify compounds that maintain or enhance the efficacy of oxamniquine while offering a different mode of action than praziquantel. Notably, over 350 derivatives have been synthesized and tested, with several showing superior performance against resistant strains of schistosomes .

Analyse Chemischer Reaktionen

Sulfonation by SmSULT Enzyme

(R)-oxamniquine acts as a prodrug requiring enzymatic activation via sulfonation. The Schistosoma mansoni sulfotransferase (SmSULT) catalyzes this reaction in the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) .

Key Steps:

-

Binding : this compound occupies the SmSULT active site, with its hydroxymethyl group positioned near the catalytic domain.

-

Sulfate Transfer : The enzyme transfers a sulfate group from PAPS to the hydroxymethyl oxygen of this compound, forming an unstable sulfate ester intermediate .

-

Electrophile Formation : The sulfate ester spontaneously decomposes into a reactive electrophilic species capable of alkylating DNA and proteins .

| Parameter | This compound | (S)-oxamniquine |

|---|---|---|

| Binding Affinity | Moderate | High |

| Sulfonation Efficiency | Lower (~30%) | Higher (~70%) |

| Source |

Metabolic Degradation

This compound undergoes extensive hepatic metabolism, primarily via oxidation:

Primary Metabolites:

-

6-Carboxy Derivative : Formed via oxidation of the hydroxymethyl group, constituting ~70% of excreted metabolites .

-

2-Carboxy Derivative : A minor metabolite detected in trace amounts .

Excretion:

Antischistosomal Activity

While (S)-oxamniquine is the primary active enantiomer, this compound exhibits moderate antischistosomal effects at high concentrations:

In Vitro Efficacy (Schistosoma mansoni):

| Treatment | Concentration (μg/mL) | Average Vitality Score* |

|---|---|---|

| This compound | 20 | 22.2% |

| (S)-oxamniquine | 20 | 15.0% |

| Racemate | 40 | 7.5% |

| *Lower scores indicate higher efficacy. Source: |

Structural Interactions with SmSULT

Crystallographic studies reveal distinct binding modes of this compound in SmSULT :

Key Interactions:

-

Hydrogen Bonding : The hydroxymethyl group forms a 2.8 Å bond with Asp144.

-

Steric Hindrance : The isopropylaminomethyl group adopts a suboptimal orientation, reducing sulfonation efficiency compared to (S)-oxamniquine .

-

Nitro Group Position : The nitro moiety forms a weaker hydrogen bond (3.5 Å) with Thr157, contributing to lower activity .

Comparative Reactivity

This compound’s reduced efficacy stems from:

Eigenschaften

Molekularformel |

C14H21N3O3 |

|---|---|

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1 |

InChI-Schlüssel |

XCGYUJZMCCFSRP-GFCCVEGCSA-N |

SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Isomerische SMILES |

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Kanonische SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.